molecular formula C12H13ClN2O B1407272 2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride CAS No. 1803582-56-0

2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride

Cat. No. B1407272
CAS RN: 1803582-56-0
M. Wt: 236.7 g/mol
InChI Key: JKKKTGWYUHEUPY-UHFFFAOYSA-N
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Description

The compound is a hydrochloride salt of a molecule that contains a phenol group (an aromatic ring with a hydroxyl group) and a pyridin-2-yl group (a pyridine ring), connected by an amino-methyl bridge .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of a suitable pyridine derivative with a phenolic compound in the presence of a reducing agent .


Molecular Structure Analysis

The molecular structure of this compound would likely show the phenol and pyridine rings connected by a -CH2-NH- bridge. The nitrogen atom would be expected to form a coordinate bond with the hydrogen of the hydrochloric acid, forming the hydrochloride salt .


Chemical Reactions Analysis

The compound, like other pyridine and phenol derivatives, might undergo reactions typical for these classes of compounds. This includes electrophilic aromatic substitution on the aromatic rings and reactions at the amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Generally, we can expect it to be a solid under normal conditions, with the phenol group potentially making it somewhat acidic .

Scientific Research Applications

Phenolic Compounds and Their Biological Significance

Phenolic compounds, including derivatives similar in structure to 2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride, have been extensively studied for their various biological and pharmacological effects. These compounds are known for their antioxidant activity, which plays a crucial role in protecting cells from oxidative damage and has implications for health and disease prevention. For instance, chlorogenic acid, a phenolic compound, exhibits antioxidant, anti-inflammatory, and neuroprotective activities, suggesting potential for treating oxidative stress-related conditions (Naveed et al., 2018).

Chemical Inhibition and Enzyme Interaction

Research into compounds with phenolic structures also extends into the study of enzyme interactions and chemical inhibition. For example, studies on the selectivity of chemical inhibitors for cytochrome P450 isoforms in human liver microsomes have provided valuable insights into drug metabolism and potential drug–drug interactions, which is relevant for the development of safer therapeutic agents (Khojasteh et al., 2011).

Synthesis and Properties of Phenolic Derivatives

On the synthetic side, the development of derivatives from phenolic compounds has been a subject of interest for improving antioxidant properties and exploring new applications. The synthesis and study of properties of derivatives of phloroglucinol, for example, highlight the ongoing research into creating compounds with enhanced biological activities, including antioxidant and metal deactivation properties (Alexanyan et al., 2019).

Environmental Impact and Degradation

Furthermore, the environmental fate and degradation of phenolic compounds, including their transformation products, are crucial for understanding their impact on ecosystems and potential risks to human health. Research into the occurrence, toxicity, and degradation pathways of compounds like triclosan, which shares functional groups with phenolic compounds, sheds light on the environmental behavior of these chemicals (Bedoux et al., 2012).

Safety and Hazards

As with any chemical compound, handling “2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound .

Future Directions

The future directions for research would depend on the properties and potential applications of the compound. Given the wide range of activities of pyridine derivatives, it could be a subject of interest in various fields .

properties

IUPAC Name

2-[(pyridin-2-ylamino)methyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.ClH/c15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13-12;/h1-8,15H,9H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKKTGWYUHEUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=CC=N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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